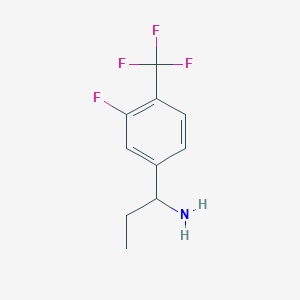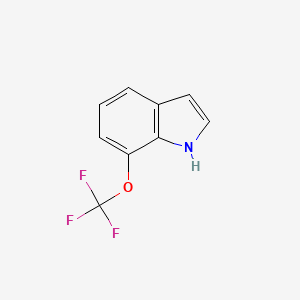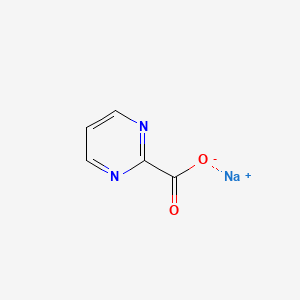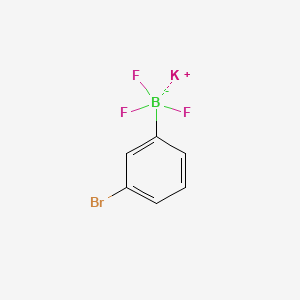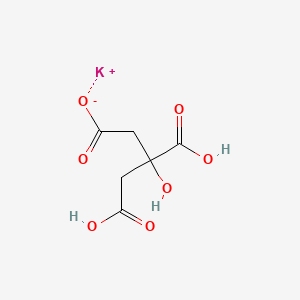
2-(环丙基甲氧基)-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2CMP) is a small molecule that has been studied for its potential applications in various scientific areas, including organic synthesis and biochemistry. 2CMP is a cyclopropylmethoxy derivative of pyridine, which is a heterocyclic aromatic compound with a five-member ring structure containing nitrogen. It is a colorless, volatile liquid with a low boiling point and is soluble in organic solvents. 2CMP is a versatile reagent due to its ability to form stable complexes with a variety of molecules.
科学研究应用
合成和结构分析
- 研究人员合成了甲基 3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)苯甲酸酯等化合物,并使用傅里叶变换红外光谱、核磁共振光谱、质谱和 X 射线衍射等技术进行了构象分析。这些分析有助于理解这些化合物的分子结构和物理化学性质 (Huang et al., 2021).
比较结构研究
- 已经对 2-溴-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)吡啶等类似化合物进行了结构比较,以了解它们的稳定性和化学反应性。这些研究对于理解分子结构的变化及其对反应性的影响非常重要 (Sopková-de Oliveira Santos et al., 2003).
优化的合成技术
- 已经研究了对 3-(杂)芳基吡唑并[1,5-a]吡啶等具有药用价值的化合物的合成方法进行优化。这些优化技术对于高通量化学和大规模合成至关重要 (Bethel et al., 2012).
新型化合物的构思和合成
- 已经探索了基于现有治疗剂(如吡非尼酮)设计和合成新化合物。这些努力有助于开发新的治疗选择并了解其光谱和结构特性 (Abd El Kader et al., 2012).
晶体学和光谱学研究
- 已经对类似硼酸酯化合物进行了详细的晶体学和光谱学研究,以分析分子结构、振动特性和物理化学特性 (Wu et al., 2021).
在聚合物合成中的应用
- 已经研究了在深色聚合物的合成中使用具有四甲基-1,3,2-二氧杂硼环丁烷-2-基的化合物。这些聚合物表现出在常见有机溶剂中的溶解性,并用于各种应用中 (Welterlich et al., 2012).
催化和对映选择性应用
- 研究集中在催化对映选择性硼烷还原,这对于合成用于药物应用的手性化合物至关重要 (Huang et al., 2010).
同位素标记化合物合成
- 已经对同位素标记化合物(如 HSP90 抑制剂)的合成进行了研究,这对于研究药物的药代动力学和代谢途径至关重要 (Plesescu et al., 2014).
作用机制
Target of Action
Boronic acid derivatives like this compound are often used in suzuki-miyaura coupling reactions , suggesting that its targets could be various organic compounds that undergo carbon-carbon bond formation.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitating the formation of a new carbon-carbon bond.
Biochemical Pathways
The compound’s action primarily affects the biochemical pathway of carbon-carbon bond formation, specifically in Suzuki-Miyaura coupling reactions . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds, depending on the specific targets involved.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and the resulting organic compounds synthesized through the Suzuki-Miyaura coupling reactions . These effects can range from the synthesis of complex organic molecules to potential impacts on cellular processes if the synthesized compounds interact with biological targets.
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst can influence the compound’s action, efficacy, and stability. For instance, Suzuki-Miyaura coupling reactions typically require a palladium catalyst and are often performed under mild, aqueous conditions .
属性
IUPAC Name |
2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-9-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQNYJUPYICBCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639888 |
Source


|
| Record name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
947191-69-7 |
Source


|
| Record name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

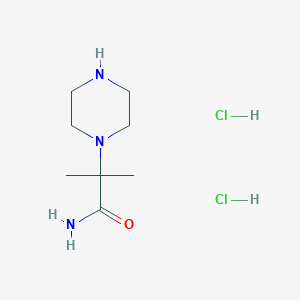
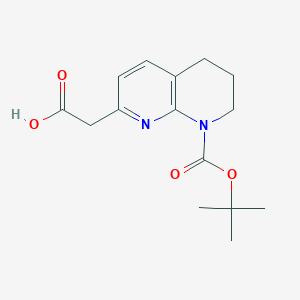

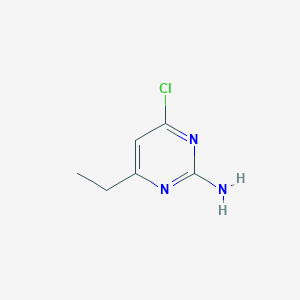
![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)

